molecular formula C7H8O5S B1287063 5-Methyl-4-(methylsulfonyl)-2-furoic acid CAS No. 910442-09-0

5-Methyl-4-(methylsulfonyl)-2-furoic acid

Cat. No.: B1287063
CAS No.: 910442-09-0
M. Wt: 204.2 g/mol
InChI Key: KEYGKWYTKMSTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-(methylsulfonyl)-2-furoic acid is an organic compound that belongs to the class of furoic acids It is characterized by a furan ring substituted with a methyl group at the 5-position and a methylsulfonyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(methylsulfonyl)-2-furoic acid typically involves the oxidation of 5-methyl-4-(methylthio)-2-furoic acid. The methylthio group at the C4 position can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to yield the corresponding methylsulfonyl derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation processes using environmentally benign oxidizing agents. The use of catalysts and optimized reaction conditions can enhance yield and efficiency while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-(methylsulfonyl)-2-furoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a methylsulfonyl group.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.

    Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: The major product formed from the oxidation of 5-methyl-4-(methylthio)-2-furoic acid is this compound.

Scientific Research Applications

5-Methyl-4-(methylsulfonyl)-2-furoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives may have potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(methylsulfonyl)-2-furoic acid involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

    5-Methyl-4-(methylthio)-2-furoic acid: The precursor to 5-Methyl-4-(methylsulfonyl)-2-furoic acid.

    4-Methylsulfonyl-2-furoic acid: A related compound with similar structural features.

Uniqueness: this compound is unique due to the presence of both a methyl group and a methylsulfonyl group on the furan ring

Properties

IUPAC Name

5-methyl-4-methylsulfonylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5S/c1-4-6(13(2,10)11)3-5(12-4)7(8)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYGKWYTKMSTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590766
Record name 4-(Methanesulfonyl)-5-methylfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910442-09-0
Record name 4-(Methanesulfonyl)-5-methylfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.